Crystallographic Analysis and Conformational Locking in 2-Nitro-1,3-bis(phenylthio)benzene
Crystallographic Analysis and Conformational Locking in 2-Nitro-1,3-bis(phenylthio)benzene
Executive Summary
The spatial arrangement of heavily substituted aromatic systems provides critical insights into the delicate balance between steric repulsion and intramolecular non-bonded interactions. In the case of 2-nitro-1,3-bis(phenylthio)benzene, extreme steric crowding at the ortho positions forces a severe conformational adjustment of the central nitro group. This technical whitepaper explores the single-crystal X-ray diffraction (XRD) data of this compound, detailing its crystallographic parameters, the mechanistic causality behind its unique C2 symmetry, and the standardized XRD methodology used to validate these structural phenomena.
Mechanistic Context: Steric Hindrance & Conformational Locking
In ortho-substituted diaryl sulfides, the rotational freedom of the aromatic rings is heavily dictated by the surrounding substituents. Previous on related sulfur-nitro aromatic systems demonstrated that close non-bonded S···O interactions severely inhibit the free rotation of substituted rings[1],[2].
In 2-nitro-1,3-bis(phenylthio)benzene, the central benzene ring is flanked by two bulky phenylthio groups at the C1 and C3 positions, with a nitro group wedged at the C2 position[1]. This architecture creates an environment of extreme steric tension. To relieve this steric clash, the nitro group is forced to rotate out of the plane of the central benzene ring[1]. However, this rotation is not random; it is thermodynamically "locked" into a specific geometry by strong intramolecular non-bonded interactions (chalcogen bonding and electrostatic attraction) between the sulfur atoms and the nitro oxygen atoms[1].
Quantitative Crystallographic Data
The definitive structural parameters of 2-nitro-1,3-bis(phenylthio)benzene were determined via single-crystal X-ray diffraction in a [1]. The compound crystallizes in the monoclinic crystal system within the P21/c space group[1]. The quantitative data is summarized in Table 1.
| Parameter | Value |
| Chemical Formula | C 18 H 13 NO 2 S 2 [1] |
| Molecular Weight ( Mr ) | 339.44 g/mol [1] |
| Crystal System | Monoclinic[1] |
| Space Group | P21/c [1] |
| Unit Cell Dimensions | a=7.640(3) Å b=13.499(2) Å c=15.587(6) Å[1] |
| Beta Angle ( β ) | 96.818(11)°[1] |
| Unit Cell Volume ( V ) | 1596.2(9) Å 3 [1] |
| Formula Units per Cell ( Z ) | 4[1] |
| Calculated Density ( Dx ) | 1.41 g/cm 3 [1] |
| Final R-factor ( R ) | 0.041 (for 2856 observed reflections)[1] |
Table 1: Summary of crystallographic and unit cell parameters for 2-nitro-1,3-bis(phenylthio)benzene.
Structural and Conformational Analysis
The XRD data reveals several key structural features that explain the molecule's conformational behavior:
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S···O Non-Bonded Interactions: The distances between the ortho-sulfur atoms and the oxygen atoms of the nitro group are measured at 2.733(2) Å and 2.748(2) Å[1]. The sum of the van der Waals radii for sulfur (1.80 Å) and oxygen (1.52 Å) is approximately 3.32 Å. The observed distances are significantly shorter than this sum, indicating a powerful intramolecular non-bonded interaction that stabilizes the molecular conformation[1].
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Nitro Group Torsional Twist: To accommodate the bulky sulfur atoms while maximizing the stabilizing S···O contacts, the nitro group undergoes a severe torsional twist of 40.69(7)° out of the plane of the central phenyl ring[1]. The oxygen atoms O(1) and O(2) are displaced by -0.729(2) Å and 0.673(2) Å from the central plane, respectively[1]. This 40.69° twist is at the extreme upper limit for compounds featuring a sulfur atom ortho to a nitro group[1].
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Approximate C2 Symmetry: The interplay of steric repulsion and S···O attraction forces the molecule into an approximate twofold ( C2 ) symmetry[1]. The twofold axis lies directly along the C-N bond axis[1]. Consequently, the terminal phenyl rings become structurally equivalent; they are planar and orient themselves at approximately right angles to each other to minimize further steric clashes[1].
Experimental Methodology: Single-Crystal XRD Workflow
To obtain high-resolution crystallographic data (such as the R=0.041 achieved for this compound[1]), a rigorous and self-validating Single-Crystal X-ray Diffraction (SCXRD) protocol must be followed.
Step 1: Crystal Selection and Cryocooling
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Action: A high-quality single crystal is selected under polarized light, mounted on a goniometer using paratone oil, and immediately cooled to 163 K using a nitrogen gas stream[1].
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Causality: Cryocooling drastically reduces the thermal vibrations of the atoms (lowering the equivalent isotropic displacement parameters, Ueq ). This minimizes thermal smearing of the electron density, allowing for highly precise measurements of the critical S···O non-bonded contact distances.
Step 2: X-ray Data Collection
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Action: The crystal is irradiated using graphite-monochromated Mo K α radiation ( λ=0.71069 Å)[1].
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Causality: Mo K α radiation is specifically chosen over longer-wavelength sources (like Cu K α ) to minimize X-ray absorption by the heavy sulfur atoms present in the molecule, ensuring that the recorded diffraction intensities are accurate.
Step 3: Data Reduction and Absorption Correction
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Action: Raw diffraction frames are integrated to extract structure factor amplitudes ( F2 ). An empirical absorption correction is applied to account for the linear absorption coefficient ( μ=3.27 cm −1 )[1].
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Causality: Failing to correct for absorption in sulfur-containing compounds leads to systematic errors in the electron density map, which could artificially distort the calculated C-S and N-O bond lengths.
Step 4: Structure Solution and Refinement (Self-Validating System)
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Action: The phase problem is solved using direct methods, and the structural model is refined via full-matrix least-squares on F2 . All non-hydrogen atoms are refined anisotropically.
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Causality & Validation: Anisotropic refinement is mandatory to account for the directional thermal motion of the twisted nitro group. The system is self-validating : the refinement is only considered successful when the final R-factor converges to a low value (here, R=0.041 for 2856 observed reflections[1]). This low R-factor, combined with a featureless residual electron density map, mathematically proves that the proposed C2 symmetric model perfectly matches the raw empirical diffraction data.
Causality Diagram: Steric and Electronic Interplay
Causality workflow demonstrating how steric hindrance and S···O interactions drive conformational locking.
Conclusion
The crystal structure of 2-nitro-1,3-bis(phenylthio)benzene serves as a textbook example of conformational locking driven by competing intramolecular forces[1]. The severe 40.69° torsion of the nitro group is a direct causal response to the steric bulk of the ortho-phenylthio substituents[1]. However, this highly strained geometry is thermodynamically stabilized by remarkably short S···O non-bonded interactions (2.733 Å and 2.748 Å), which ultimately force the molecule into an approximate C2 symmetry[1]. Understanding these structural dynamics is crucial for researchers involved in rational drug design and materials science, where controlling the rotational degrees of freedom in diaryl sulfides can significantly impact a molecule's binding affinity and macroscopic properties.
References
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Lynch, V. M., Simonsen, S. H., Miller, R. F., Turley, J. C., & Martin, G. E. (1985). Structure of 2-nitro-1,3-bis(phenylthio)benzene, C18H13NO2S2. Acta Crystallographica Section C, 41(8), 1240-1242. URL:[Link]
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Kimura, M., Simonsen, S. H., Caldwell, S. R., & Martin, G. E. (1981). Investigation of intramolecular sulfur‐nitro interactions in 2‐(2′‐pyridylthio)‐3‐nitropyridine by 13C-NMR spectroscopy and X-ray crystallography. Journal of Heterocyclic Chemistry, 18(3), 469-473. URL:[Link]
